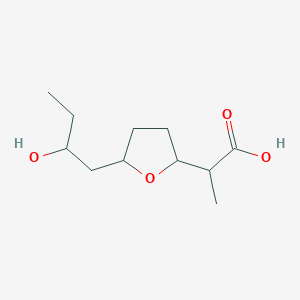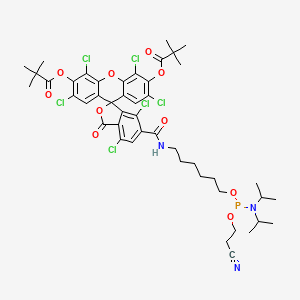
Homononactinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homononactinic acid is a natural product derived from fungal sources. It has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is known for its applications in metabolomics, vitamins, nutraceuticals, and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Homononactinic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes to yield carboxylic acids . Another method is the hydrolysis of nitriles, which can be prepared by the S_N2 reaction of a primary or secondary alkyl halide with cyanide ion . Additionally, carboxylation of Grignard reagents with carbon dioxide followed by protonation can also produce carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Homononactinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols or aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Cyanide ion (CN-), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Homononactinic acid is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker in metabolomics.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of vitamins, nutraceuticals, and other natural products
Mécanisme D'action
The mechanism of action of homononactinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific receptors and enzymes.
Comparaison Avec Des Composés Similaires
Homononactinic acid can be compared with other similar compounds, such as:
Nonactinic acid: Another natural product with similar chemical structure and properties.
Actinic acid: Known for its applications in organic synthesis and metabolomics.
This compound is unique due to its specific molecular structure and its diverse applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H20O4 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
HTCUURQJNZBKIA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1CCC(O1)C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042408.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)


![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)
